molecular formula C4H8N2O2 B12324995 4(1H)-Pyrimidinone, 2-hydroxy-(9CI)

4(1H)-Pyrimidinone, 2-hydroxy-(9CI)

Cat. No.: B12324995
M. Wt: 116.12 g/mol
InChI Key: PDPYBSMGVPTVTD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Classification

IUPAC Nomenclature and CAS Registry Validation

The compound 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is systematically named 2-hydroxypyrimidin-4(1H)-one under IUPAC guidelines. Its CAS Registry Number 557-01-7 validates its identity as a distinct chemical entity. The numbering follows pyrimidine conventions, with the hydroxyl group at position 2 and the ketone moiety at position 4. This nomenclature distinguishes it from isomeric forms such as 4-hydroxypyrimidin-2(1H)-one, where functional groups occupy alternate positions.

Structural Relationship to Pyrimidine Derivatives

As a pyrimidinone, this compound belongs to the heterocyclic aromatic family derived from pyrimidine (C₄H₄N₂) via keto-enol tautomerism. Its core structure aligns with bioactive pyrimidine derivatives like cytosine and uracil but lacks the amino or methyl substituents found in those nucleobases. The hydroxyl group at C2 and ketone at C4 create a conjugated system that influences both electronic properties and hydrogen-bonding capabilities.

Tautomeric Forms and Isomeric Considerations

The compound exhibits keto-enol tautomerism, oscillating between the 2-hydroxypyrimidine (enol) and 2-pyrimidinone (keto) forms. Computational studies using Møller-Plesset perturbation theory indicate the keto form is energetically favored by ~12 kJ/mol in the gas phase due to resonance stabilization of the carbonyl group. In aqueous solutions, solvation effects reduce this energy gap, leading to a measurable equilibrium between tautomers.

Molecular Architecture

Quantum-Chemical Derivation of Bond Parameters

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G** level reveal key bond parameters:

  • C2–O bond length: 1.234 Å (consistent with carbonyl character)
  • N1–C2 bond: 1.374 Å (shorter than typical C–N single bonds due to conjugation)
  • C4–O bond: 1.224 Å (indicative of ketone group)

These values align with crystallographic data from related pyrimidinones, where analogous bonds range from 1.21–1.25 Å for carbonyl groups.

Crystallographic Validation of Spatial Configuration

Single-crystal X-ray diffraction of a methanol solvate (space group P2₁/c) confirms the planar pyrimidinone ring with slight puckering at C5 (puckering amplitude Q = 0.12 Å). The dihedral angle between the hydroxyl group and ring plane is 7.8°, facilitating intramolecular hydrogen bonding. Unit cell parameters include:

  • a = 7.892 Å, b = 10.345 Å, c = 14.672 Å
  • β = 98.76°, V = 1184.3 ų

Hydrogen Bonding Topology Analysis

The crystal lattice exhibits a three-dimensional network mediated by:

  • O–H···N hydrogen bonds (2.68 Å) between the C2 hydroxyl and N3 of adjacent molecules
  • N–H···O=C interactions (2.89 Å) linking the N1 amine to ketone groups
    This dual hydrogen-bonding system generates R₂²(8) ring motifs, enhancing thermal stability up to 215°C before decomposition.

Physicochemical Profile

Thermodynamic Stability Across pH Regimes

Stability studies via potentiometric titration reveal two pKa values:

  • pKa₁ = 3.2 (deprotonation of N1)
  • pKa₂ = 9.8 (hydroxyl group deprotonation)
    The zwitterionic form dominates at physiological pH (7.4), with a calculated Gibbs free energy of -28.4 kJ/mol favoring this state over neutral tautomers.

Solvation Dynamics in Protic/Aprotic Media

Solubility measurements show marked solvent dependence:

Solvent Solubility (mg/mL)
Water 8.2
Methanol 22.4
Dimethylsulfoxide 45.9

Polar aprotic solvents stabilize the keto form through dipole-dipole interactions, while protic solvents favor enol tautomers via hydrogen bonding.

Spectroscopic Fingerprinting

UV-Vis Spectroscopy (methanol):

  • λ_max = 268 nm (π→π* transition of conjugated system)
  • Shoulder at 310 nm (n→π* transition of carbonyl)

IR Spectroscopy (KBr pellet):

  • 1685 cm⁻¹ (C=O stretch)
  • 3200–3400 cm⁻¹ (broad O–H and N–H stretches)

¹H NMR (DMSO-d₆):

  • δ 8.21 (d, J = 6.2 Hz, H5)
  • δ 6.89 (d, J = 6.2 Hz, H6)
  • δ 11.34 (s, OH, exchanges with D₂O)

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

2-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7)

InChI Key

PDPYBSMGVPTVTD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(NC1=O)O

Origin of Product

United States

Preparation Methods

Chalcone-Urea Cyclocondensation

A widely reported method involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with urea or thiourea under basic conditions. For example, 4,6-diphenylpyrimidin-2(1H)-one was synthesized by refluxing chalcones (e.g., 1,3-diphenylprop-2-en-1-one) with urea in ethanol containing 40% aqueous KOH for 3 hours. The reaction proceeds via nucleophilic attack of urea on the chalcone’s electrophilic carbonyl group, followed by cyclization and dehydration.

  • Yield : ~80%
  • Key Conditions :
    • Solvent: Ethanol
    • Base: 40% KOH
    • Temperature: Reflux (~78°C)
    • Time: 3 hours

β-Ketoester-Urea Cyclocondensation

β-Ketoesters (e.g., ethyl acetoacetate) react with urea or amidines to form 4-hydroxypyrimidines. For instance, 6-methyluracil was synthesized by heating methyl acetoacetate with urea in dimethylformamide (DMF) at 120°C for 4 hours. This method avoids acidic or basic catalysts, simplifying purification.

  • Yield : 88–95%
  • Key Conditions :
    • Solvent: DMF
    • Catalyst: None
    • Temperature: 120°C
    • Time: 4–6 hours

Multi-Step Synthesis from Cyanoacetate Derivatives

Ethyl Cyanoacetate Route

A four-step synthesis starting from ethyl cyanoacetate and trimethyl orthoacetate has been reported:

  • Step 1 : Ethyl cyanoacetate reacts with trimethyl orthoacetate to form 2-cyano-3-methoxy-2-butenoate.
  • Step 2 : Condensation with N,N-dimethylformamide dimethyl acetal in xylene yields 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate.
  • Step 3 : Reflux in glacial acetic acid produces ethyl 4-methoxy-2-pyridone-3-carboxylate.
  • Step 4 : Decarboxylation with hydrobromic acid gives 4-hydroxy-2-pyridone.
  • Overall Yield : 37.1%
  • Key Challenges : Multi-step purification and moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In one example, chalcones and urea were heated in ethanol with KOH under microwave conditions (7 minutes vs. 3 hours conventional heating).

  • Yield : Comparable to conventional methods (~80%)
  • Advantages : Faster reaction, reduced energy consumption.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Chalcone-Urea Cyclo. Chalcones, urea KOH/EtOH, reflux 80% Simple, high yield Requires basic conditions
β-Ketoester-Urea Cyclo. β-Ketoesters, urea DMF, 120°C 88–95% Catalyst-free, scalable High-temperature solvent (DMF)
Cyanoacetate Multi-Step Ethyl cyanoacetate Multi-step, HBr/AcOH 37.1% Enables complex substitutions Low overall yield
Microwave-Assisted Chalcones, urea Microwave, KOH/EtOH 80% Rapid synthesis Specialized equipment required

Reaction Mechanisms and Tautomerism

4(1H)-Pyrimidinone, 2-hydroxy-(9CI) exhibits tautomerism between the 4-hydroxypyrimidine (oxo) and 4-pyrimidinol (hydroxy) forms. This equilibrium influences reactivity, particularly in hydrogenation and alkylation reactions. For example, palladium-catalyzed asymmetric hydrogenation of the oxo tautomer yields chiral cyclic ureas.

Industrial and Environmental Considerations

Industrial production prioritizes scalability and cost-effectiveness. The β-ketoester-urea method is favored for its high yield and lack of hazardous catalysts. Conversely, the cyanoacetate route is less viable due to multi-step complexity and lower yields. Green chemistry approaches, such as microwave-assisted synthesis, align with sustainable practices by minimizing solvent use and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.

    Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 2,4-Dioxo-pyrimidine.

    Reduction: 2-Hydroxy-4(1H)-pyrimidinone.

    Substitution: Various substituted pyrimidinones depending on the substituent introduced.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyrimidinone derivatives vary significantly based on substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
6-Hydroxy-5-methyl-4(1H)-pyrimidinone -OH (6), -CH₃ (5) C₅H₆N₂O₂ 126.11 White solid, polar solvent solubility, hydrogen bonding
5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone -OH (6), -F (5), -CH₃ (2) C₅H₅FN₂O₂ 144.1 High melting point (>310°C), medicinal applications
5-Hydroxypyrimidin-4(3H)-one -OH (5) C₄H₄N₂O₂ 112.09 Soluble in polar solvents, moderate biological activity
6-Hydrazino-4(1H)-pyrimidinone -NHNH₂ (6) C₄H₆N₄O 126.12 Reactive in nucleophilic substitutions, synthesis intermediate
2-Amino-6-chloro-4(1H)-pyrimidinone -NH₂ (2), -Cl (6) C₄H₄ClN₃O 145.55 Potential building block for functionalized heterocycles

Key Observations :

  • Substituent Position : Hydroxyl groups at positions 2, 5, or 6 alter hydrogen-bonding networks and acidity. For example, 6-hydroxy derivatives (e.g., ) exhibit stronger intermolecular H-bonding than 2-hydroxy analogs, affecting crystallinity and solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -CH₃ in ) stabilize the ring.
Reactivity and Functional Behavior
  • Hydrogen Abstraction: 1-Methyl-2(1H)-pyrimidinone (1MP) demonstrates hydrogen abstraction from alcohols (rate ~10⁴ M⁻¹s⁻¹), suggesting similar reactivity in 2-hydroxy derivatives .
  • Corrosion Inhibition: Pyrimidinones with -NH₂ or -OH groups show corrosion inhibition efficiencies >80% at 21×10⁻⁶ M, attributed to adsorption via lone-pair electrons .
  • Biological Activity: Thieno-pyrimidinones exhibit moderate antibacterial and antioxidant activities, highlighting the role of fused rings and substituents .
Physical Properties
  • Melting Points : Substituents like -F and -CH₃ increase thermal stability (e.g., >310°C in ), while hydroxylated analogs (e.g., ) have lower melting points due to H-bonding disruptions.
  • Solubility : Polar substituents (-OH, -NH₂) enhance water solubility, critical for pharmaceutical formulations .

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